Bromo[(trimethylsilyl)methyl]mercury
Description
Structure
2D Structure
Properties
CAS No. |
50836-98-1 |
|---|---|
Molecular Formula |
C4H11BrHgSi |
Molecular Weight |
367.71 g/mol |
IUPAC Name |
bromo(trimethylsilylmethyl)mercury |
InChI |
InChI=1S/C4H11Si.BrH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
InChI Key |
SFFVVFMTIOONNU-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C[Hg]Br |
Origin of Product |
United States |
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Bromo Trimethylsilyl Methyl Mercury
Carbon-Mercury Bond Cleavage Reactions
The carbon-mercury (C-Hg) bond in Bromo[(trimethylsilyl)methyl]mercury is the focal point of its reactivity, susceptible to cleavage through various pathways, most notably transmetalation and halogenation. These reactions are fundamental in organometallic chemistry, allowing for the formation of new carbon-element bonds.
Transmetalation Processes with Main Group and Transition Metals
Transmetalation, a process involving the transfer of an organic group from one metal to another, is a key reaction of organomercurials. While specific studies on this compound are not extensively detailed in publicly available literature, the behavior of analogous α-silyl organomercurials suggests that it would readily undergo transmetalation with a variety of main group and transition metals. This reactivity is driven by the formation of a more thermodynamically stable organometallic species.
For instance, reaction with organolithium or Grignard reagents would be expected to yield the corresponding (trimethylsilyl)methyl derivatives of lithium or magnesium. Similarly, interaction with transition metal complexes, such as those of palladium or copper, would likely result in the formation of a (trimethylsilyl)methyl-metal species, which could then participate in cross-coupling reactions. The general scheme for such a process can be represented as:
General Transmetalation Reaction
| Reactant | Reagent (M'-R) | Product |
|---|---|---|
| (CH₃)₃SiCH₂HgBr | Li-R | (CH₃)₃SiCH₂-R + LiHgBr |
| (CH₃)₃SiCH₂HgBr | Mg(X)-R | (CH₃)₃SiCH₂-R + MgX(HgBr) |
Note: R represents an organic group, X a halide, and L a ligand.
Halogenation Reactions Leading to Organic Halide Formation
The C-Hg bond is also susceptible to cleavage by halogens. The reaction of this compound with halogens such as bromine (Br₂) or iodine (I₂) is expected to proceed via an electrophilic cleavage mechanism, yielding the corresponding (trimethylsilyl)methyl halide and mercury(II) halide. This reaction provides a pathway to functionalized organosilanes. The general transformation is as follows:
(CH₃)₃SiCH₂HgBr + X₂ → (CH₃)₃SiCH₂X + HgBrX
(where X = Cl, Br, I)
This type of reaction is characteristic of organomercurials and is often stereospecific, proceeding with retention of configuration at the carbon atom. iaea.org
Role in Carbene and Carbenoid Generation
Organomercury compounds have historically been significant precursors for the generation of carbenes and carbenoids, highly reactive intermediates valuable in organic synthesis.
Extrusion of Dihalocarbenes from Related Organomercurials
While this compound itself does not directly extrude a dihalocarbene, related organomercurials of the type RHgCX₃ (where X is a halogen) are well-known sources of dihalocarbenes (CX₂) upon thermolysis. The thermal decomposition of these compounds leads to the elimination of RHgX and the formation of the free carbene. This process has been a classical method for generating dichlorocarbene (B158193) and dibromocarbene.
Cyclopropanation Reactions Mediated by Organomercury Species
The carbenes or carbenoid species generated from organomercurials can readily participate in cyclopropanation reactions with alkenes. thieme-connect.de This reaction involves the addition of the carbene to a double bond to form a cyclopropane (B1198618) ring. Although direct evidence for this compound mediating cyclopropanation is scarce, the generation of a silyl-substituted carbene or carbenoid from this precursor through thermal or photochemical means could potentially lead to the formation of silyl-substituted cyclopropanes. Silylcyclopropanes are versatile synthetic intermediates.
Hypothetical Cyclopropanation Reaction
| Alkene | Proposed Intermediate | Product |
|---|
Electrophilic Addition and Substitution Reactions
The (trimethylsilyl)methyl group attached to mercury can also influence the compound's reactivity towards electrophiles. The silicon atom can stabilize a positive charge on the adjacent carbon atom (the α-effect), which can impact the regioselectivity of electrophilic attack.
Cross-Coupling Reactions Involving Organomercurials
Organomercurials can participate in palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. nih.govillinois.edu These reactions typically involve the reaction of an organomercurial with an organic halide in the presence of a palladium catalyst. nih.govuwindsor.ca
Although specific examples detailing the cross-coupling of this compound are not prevalent, the general mechanism for such reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.gov The C-Hg bond in this compound can be expected to undergo transmetalation with a palladium(II) intermediate, transferring the (trimethylsilyl)methyl group to the palladium center. Subsequent reductive elimination would then form the new C-C bond. The utility of organosilicon compounds in cross-coupling reactions is well-established, often offering advantages in terms of stability and functional group tolerance. illinois.eduorganic-chemistry.org
| Reactants | Catalyst | Product |
| R-Hg-X + R'-X' | Pd(0) catalyst | R-R' |
Intramolecular Carbon-Silicon Bond Cleavage Mediated by Transition Metal Salts
A notable feature of organosilicon compounds is the susceptibility of the carbon-silicon bond to cleavage under certain conditions. nih.gov This cleavage can be facilitated by transition metal salts. While direct evidence for intramolecular C-Si bond cleavage in this compound is not readily found, related systems demonstrate the feasibility of such processes. For instance, palladium salts have been shown to mediate the selective intramolecular cleavage of C-Si bonds.
The mechanism of this cleavage often involves the coordination of the transition metal to a suitable functional group within the molecule, followed by an intramolecular electrophilic attack on the C-Si bond. The presence of the mercury atom in this compound could potentially influence this process, either by participating in the coordination to the transition metal or by altering the electronic properties of the C-Si bond.
Methylation of Mercury(II) Species by Organosilicon Moieties
The transfer of a methyl group from an organosilicon compound to a mercury(II) species is a reaction of significant interest, particularly in the context of understanding mercury's environmental chemistry. While the search results primarily focus on the biological and environmental aspects of mercury methylation, the fundamental chemical transformation is relevant.
This compound, although not a direct methylating agent, possesses a reactive C-Hg bond. In the presence of a suitable mercury(II) salt, such as mercuric chloride (HgCl2), a redistribution reaction (comproportionation) could potentially occur. This would involve the exchange of ligands between the two mercury centers. However, the direct methylation of a mercury(II) species to form methylmercury (B97897) typically involves a different type of reagent, such as a methylcobalamin (B1676134) or certain organotin compounds. The reaction of this compound with HgCl2 would more likely lead to the formation of bis[(trimethylsilyl)methyl]mercury and mercuric bromide.
Nucleophilic Displacement Reactions in Related Organometallic Systems
Nucleophilic displacement reactions at the silicon center are a common feature of organosilicon chemistry. libretexts.org The Si-C bond can be cleaved by nucleophiles, particularly when the carbon atom is a good leaving group or when the silicon is activated by electron-withdrawing groups. wikipedia.org In the case of this compound, the C-Hg bond is polarized towards mercury, making the carbon atom somewhat electron-rich and thus not a typical leaving group in a nucleophilic attack at silicon.
However, nucleophilic attack could potentially occur at the mercury atom, leading to the displacement of the bromide ion. Alternatively, a sufficiently strong nucleophile might attack the silicon atom, particularly if the reaction is facilitated by a Lewis acid that coordinates to the bromine atom on mercury. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.
Despite a comprehensive search for the advanced spectroscopic and structural characterization of this compound, specific experimental data required to populate the requested article outline could not be located in the available scientific literature. Searches for detailed Nuclear Magnetic Resonance (NMR) spectroscopic data (¹H, ¹³C, ¹⁹⁹Hg, and ²⁹Si NMR) and X-ray diffraction crystallography findings for this particular compound did not yield the specific chemical shifts, coupling constants, or structural parameters necessary for a thorough analysis.
The inquiry focused on several key analytical techniques to elucidate the complex structure and dynamics of this compound. These included various NMR methods to probe the local chemical environments of the hydrogen, carbon, mercury, and silicon nuclei, as well as variable-temperature NMR studies to understand any dynamic processes. Additionally, X-ray diffraction crystallography was considered for a definitive solid-state structure determination.
While general principles and applications of these spectroscopic and crystallographic techniques are well-documented for a wide range of organometallic compounds, specific peer-reviewed studies containing the explicit data for this compound were not found. Consequently, the creation of detailed data tables and in-depth research findings as per the user's instructions is not possible at this time.
Further research or de novo analytical studies would be required to generate the specific experimental data needed to fulfill the detailed sections and subsections of the proposed article.
Advanced Spectroscopic Characterization and Structural Elucidation of Bromo Trimethylsilyl Methyl Mercury
X-ray Diffraction Crystallography for Solid-State Structure Determination
Elucidation of Molecular Conformation and Intermolecular Interactions
No information is available regarding the molecular conformation or intermolecular interactions of Bromo[(trimethylsilyl)methyl]mercury from techniques such as single-crystal X-ray diffraction or advanced NMR studies.
Analysis of Coordination Geometry at Mercury Centers
There are no published studies detailing the coordination geometry at the mercury center in this compound. Typically, organomercury halides of the type RHgX adopt a linear or nearly linear C-Hg-X geometry. However, without experimental data, the precise bond angles and lengths for this specific compound remain unknown.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
A recorded and analyzed infrared spectrum for this compound is not available in the public domain. Consequently, an assignment of its characteristic vibrational modes cannot be provided.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
No mass spectrum or detailed fragmentation analysis for this compound has been found in the searched literature. While general fragmentation patterns for organosilicon and organomercury compounds are known, a specific analysis for this molecule is not possible without experimental data. nih.govsci-hub.se
Gas-Phase Photoelectron Spectroscopy for Probing Molecular Electronic Structure
There are no available gas-phase photoelectron spectroscopy studies for this compound. This technique provides valuable information about the electronic structure of molecules, but such data has not been reported for this compound.
UV-Visible Absorption and Fluorescence Spectroscopy in Electronic Excitation Studies
Information regarding the UV-Visible absorption or fluorescence properties of this compound is not available. Studies on the electronic transitions of this compound have not been found in the scientific literature. libretexts.orgacs.org
Theoretical and Computational Investigations into the Electronic Structure and Reactivity of Bromo Trimethylsilyl Methyl Mercury
Density Functional Theory (DFT) Calculations for Ground State Electronic Structures
Density Functional Theory (DFT) stands as a pivotal method in computational chemistry, offering a favorable balance between accuracy and computational expense. It is particularly well-suited for investigating the ground state electronic structures of organometallic compounds like Bromo[(trimethylsilyl)methyl]mercury. nih.gov DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties. For compounds containing heavy elements like mercury, it is crucial to use DFT functionals, such as B3LYP or M06-2X, paired with basis sets that incorporate relativistic effects, often through the use of effective core potentials (ECPs), to ensure reliable results. digitellinc.comresearchgate.net
The initial step in a DFT study involves a geometry optimization to locate the molecule's lowest energy structure. This process yields critical structural data, including bond lengths and angles, which form the basis for all further analyses of the molecule's electronic character.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, as the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor (electrophile). The energy difference between these two orbitals, the HOMO-LUMO gap, serves as an indicator of the molecule's kinetic stability and chemical reactivity.
In this compound, the HOMO is anticipated to have significant contributions from the p-orbitals of the bromine atom and the d-orbitals of the mercury atom, localized along the C-Hg-Br bonding axis. Conversely, the LUMO is expected to be a σ* (antibonding) orbital associated with the C-Hg and Hg-Br bonds. This distribution implies that the mercury atom is a primary site for nucleophilic attack. The presence of the electron-donating trimethylsilyl (B98337) group would likely raise the energy of the HOMO compared to a simpler analogue like methylmercury (B97897) bromide.
Illustrative Frontier Orbital Data for a Model Silylmethylmercury Halide Note: This table presents typical energy values derived from DFT calculations on analogous organomercury compounds and is intended for illustrative purposes.
| Orbital | Typical Energy (eV) | Primary Atomic Contributions | Implication for Reactivity |
| LUMO | -1.5 to -0.5 | σ(C-Hg), σ(Hg-Br) | Site for nucleophilic attack (electrophilic center at Hg) |
| HOMO | -9.0 to -7.5 | p(Br), d(Hg) | Site for electrophilic attack; electron donation |
| HOMO-LUMO Gap | 6.0 to 8.5 eV | N/A | Indicates significant kinetic stability |
Electrostatic Potential Surface and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. By mapping the electrostatic potential onto the electron density surface, it identifies regions that are electron-rich (negative potential, shown in red) and electron-poor (positive potential, shown in blue).
For this compound, an MEP analysis would reveal a region of strong negative potential localized on the highly electronegative bromine atom. The mercury atom, bonded to both carbon and bromine, would exhibit a partial positive charge, rendering it an electrophilic center susceptible to nucleophilic attack. The (trimethylsilyl)methyl fragment would be comparatively neutral, though the silicon atom itself carries a partial positive charge. This detailed charge mapping is essential for predicting intermolecular interactions and the initial points of chemical attack.
Ab Initio Methods for High-Level Electronic Structure Characterization
For calculations demanding higher accuracy, ab initio methods, which are derived directly from theoretical principles without experimental data, are employed. While computationally intensive, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (specifically CCSD(T)) are considered the benchmark for obtaining precise molecular energies. digitellinc.com Given the presence of the heavy mercury atom, the inclusion of relativistic effects in these calculations is non-negotiable for achieving accurate results. aps.orgrsc.org
High-level ab initio calculations are typically used to refine the energies of structures optimized with DFT. This approach, often involving single-point energy calculations, provides more accurate values for critical parameters like bond dissociation energies, reaction barriers, and the HOMO-LUMO gap, thereby validating the qualitative insights gained from DFT.
Bonding Analysis and Orbital Interactions
The chemical bonds within this compound are a mix of polar covalent interactions. The C-Hg and Hg-Br bonds are both polarized, with mercury being the less electronegative atom in the C-Hg bond. The C-Si bond is polarized toward the carbon atom, as silicon is more electropositive. A two-coordinate mercury(II) center typically adopts a linear geometry, a result of sd hybridization, leading to a near-linear C-Hg-Br arrangement.
Illustrative Bond Lengths from Optimized Geometries of Related Compounds
| Bond | Typical Bond Length (Å) | Bond Type |
| C-Hg | 2.05 - 2.15 | Polar Covalent |
| Hg-Br | 2.45 - 2.55 | Polar Covalent |
| C-Si | 1.87 - 1.91 | Polar Covalent |
| Si-C (methyl) | 1.88 - 1.92 | Polar Covalent |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out potential reaction pathways. By locating transition state structures and calculating their corresponding energy barriers, chemists can predict the feasibility and outcome of chemical reactions.
For this compound, a probable reaction is nucleophilic substitution at the mercury atom (an S_N2@Hg mechanism), where an incoming nucleophile displaces the bromide ion. scm.com Computational studies can model this process to determine the activation energy. berscience.org Other potential reactions include the electrophilic cleavage of the C-Hg bond. By comparing the calculated activation barriers for different competing pathways, DFT can predict the most likely products under specific reaction conditions. digitellinc.com The steric hindrance provided by the bulky trimethylsilyl group can also be computationally modeled to understand its influence on reaction rates.
Studies on Stabilization Effects of Silicon and Mercury
The combination of silicon and mercury within the same molecule gives rise to distinct stabilization effects. The large, polarizable mercury atom contributes to the molecule's stability through strong covalent bonds and significant van der Waals forces.
However, the most pronounced influence on reactivity comes from the α-silicon effect . It is well-established that a silicon atom stabilizes a negative charge on an adjacent carbon atom (an α-carbanion) and destabilizes an adjacent positive charge (an α-carbocation). wikipedia.org This phenomenon arises from hyperconjugation, where the filled σ orbital of the C-Si bond can interact favorably with the partially filled p-orbital of an adjacent carbanion. wikipedia.orgacs.org This effect renders the protons on the central methylene (B1212753) (-CH₂-) group less acidic and directs the regioselectivity of certain reactions. Additionally, the sheer size of the (trimethylsilyl)methyl group provides substantial kinetic stability by sterically shielding the reactive mercury center. qub.ac.uk
Prediction of Spectroscopic Parameters through Computational Approaches
Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For a compound like this compound, where experimental data may be scarce, theoretical approaches such as Density Functional Theory (DFT) are invaluable for elucidating its spectroscopic characteristics. These methods allow for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic transitions corresponding to Ultraviolet-Visible (UV-Vis) spectroscopy.
The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For organomercury compounds, it is crucial to employ methods that can adequately describe the electronic structure of a heavy element like mercury, often incorporating relativistic effects. Functionals like B3LYP are commonly used for geometry optimization and frequency calculations, while more advanced methods may be employed for higher accuracy in predicting specific spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict the chemical shifts for various active nuclei within this compound, including ¹H, ¹³C, ²⁹Si, and ¹⁹⁹Hg. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H, ¹³C, and ²⁹Si.
The predicted ¹H NMR spectrum would be expected to show distinct signals for the methylene protons adjacent to the mercury atom and the methyl protons of the trimethylsilyl group. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for the methylene carbon and the methyl carbons. The chemical shift of the ¹⁹⁹Hg nucleus is particularly sensitive to its coordination environment and can be a valuable indicator of the electronic structure around the mercury center. Computational models can provide insights into how factors like solvent effects might influence these chemical shifts.
Table 1: Predicted NMR Chemical Shifts (δ) in ppm for this compound (Note: These are illustrative values based on typical ranges for similar structures and would be calculated using specific computational methods like DFT/GIAO. The reference compound is TMS.)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (CH₂) | 2.5 - 3.5 |
| ¹H (Si(CH₃)₃) | 0.1 - 0.5 |
| ¹³C (CH₂) | 20 - 30 |
| ¹³C (Si(CH₃)₃) | 1 - 5 |
| ²⁹Si | 5 - 15 |
| ¹⁹⁹Hg | -800 to -1200 |
Infrared (IR) and Raman Spectroscopy
Computational methods can be used to calculate the vibrational frequencies and intensities of this compound. These calculations are typically performed on the optimized molecular geometry. The resulting vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule. For instance, characteristic stretching frequencies for the C-Hg, Hg-Br, Si-C, and C-H bonds can be predicted. It is common practice to apply a scaling factor to the calculated frequencies to better match them with experimental data, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net
The predicted IR and Raman spectra provide a theoretical fingerprint of the molecule, which can be used to identify it and analyze its structural features. For example, the Hg-C stretching vibration is a key indicator of the strength of the bond between the mercury atom and the organic ligand.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Stretching Modes in this compound (Note: These are illustrative values and would be determined from frequency calculations at a chosen level of theory. A scaling factor is often applied to these theoretical values.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
| C-H stretch (CH₃) | 2960 - 2980 | Medium |
| C-H stretch (CH₂) | 2900 - 2930 | Medium |
| Si-C stretch | 750 - 850 | Strong |
| C-Hg stretch | 500 - 550 | Medium |
| Hg-Br stretch | 150 - 250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is a common computational approach for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) in the UV-Vis spectrum can be predicted. These calculations also provide information about the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different fragments.
For this compound, TD-DFT calculations could reveal electronic transitions involving the C-Hg and Hg-Br bonds, as well as transitions associated with the trimethylsilylmethyl ligand. The predicted spectrum can help in understanding the photophysical properties of the compound.
Table 3: Predicted Electronic Transitions and Absorption Maxima (λ_max) for this compound (Note: These are hypothetical values that would be obtained from TD-DFT calculations.)
| Transition | Predicted λ_max (nm) | Oscillator Strength | Major Contribution |
| S₀ → S₁ | 280 - 320 | Low | n → σ* (Hg-Br) |
| S₀ → S₂ | 220 - 250 | Medium | σ → σ* (C-Hg) |
| S₀ → S₃ | < 200 | High | Ligand-based transitions |
Synthetic Utility and Applications of Bromo Trimethylsilyl Methyl Mercury in Organic and Organometallic Synthesis
Reagent in Carbon-Carbon Bond Formation
Organomercury compounds, particularly organomercuric halides, have a history in carbon-carbon bond formation, often through transmetalation to more reactive organometallic species or via palladium-catalyzed cross-coupling reactions. While direct coupling reactions involving Bromo[(trimethylsilyl)methyl]mercury are not prominently reported, its utility can be envisioned in similar transformations. The trimethylsilylmethyl group, being a carbon-based ligand, can theoretically be transferred to other organic molecules.
The general scheme for such a reaction would involve the transfer of the (trimethylsilyl)methyl group to an organic electrophile, typically catalyzed by a transition metal like palladium.
Table 1: Potential Carbon-Carbon Bond Forming Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Aryl Halide | Palladium Complex | Aryl-CH2-Si(CH3)3 |
| This compound | Acyl Halide | Palladium Complex | Keto-CH2-Si(CH3)3 |
This table represents hypothetical applications based on the known reactivity of similar organomercury compounds.
Precursor for Other Organometallic Species
A significant application of organomercury compounds is their use as precursors for the synthesis of other organometallic reagents through transmetalation reactions. This process involves the transfer of the organic group from mercury to a more electropositive metal. This compound could serve as a convenient starting material for preparing various (trimethylsilyl)methyl-metal compounds. For instance, reaction with lithium metal would yield (trimethylsilyl)methyllithium (B167594), a versatile and widely used reagent in organic synthesis.
Table 2: Transmetalation Reactions
| Reactant | Metal | Product |
|---|---|---|
| This compound | Lithium | (Trimethylsilyl)methyllithium |
| This compound | Magnesium | (Trimethylsilyl)methylmagnesium bromide |
These resulting organometallic reagents are valuable for their nucleophilic character, enabling the introduction of the (trimethylsilyl)methyl group in a variety of chemical transformations.
Role in the Introduction of Silicon-Containing Groups into Organic Frameworks
The primary function of this compound in this context would be as a delivery agent for the trimethylsilylmethyl [-CH2Si(CH3)3] moiety. This group is of interest in organic synthesis due to the unique properties conferred by the silicon atom, such as the β-silicon effect (stabilization of a carbocation at the β-position) and its utility in Peterson olefination reactions.
By employing the transmetalated reagents mentioned in the previous section (e.g., (trimethylsilyl)methyllithium or the corresponding Grignard reagent), the trimethylsilylmethyl group can be introduced into a wide range of organic molecules. For example, reaction with aldehydes or ketones would yield β-hydroxysilanes, which are key intermediates in the Peterson olefination for the synthesis of alkenes.
Catalytic Applications and Involvement in Catalytic Cycles
While organomercury compounds themselves are not typically used as catalysts in the modern era due to their toxicity, they can be involved in catalytic cycles, often in stoichiometric amounts as part of a transmetalation step within a larger catalytic process. There is no specific evidence to suggest that this compound has been employed as a catalyst or is a key intermediate in major catalytic cycles. Historically, mercury salts have been used to catalyze certain addition reactions to alkynes, but the use of specific organomercury compounds in this capacity is less common. Any potential catalytic role would likely be indirect, for instance, in the in-situ generation of a more catalytically active species.
Generation of Reactive Intermediates for Diverse Organic Transformations
This compound can be a precursor for the generation of reactive intermediates. Homolytic cleavage of the carbon-mercury bond, which can be induced by heat or light (photolysis), would generate the (trimethylsilyl)methyl radical [•CH2Si(CH3)3]. This radical is a key intermediate in various radical-mediated reactions.
The (trimethylsilyl)methyl radical can participate in:
Radical addition reactions: Addition to alkenes and alkynes to form new carbon-carbon bonds.
Hydrogen abstraction reactions: Abstracting a hydrogen atom from a suitable donor to form (trimethylsilyl)methane.
Radical cyclization reactions: If generated within a molecule containing an appropriately positioned unsaturated group.
The generation of this radical provides a pathway to functionalize molecules under free-radical conditions, which can offer different selectivity compared to ionic reaction pathways.
Historical Development and Future Research Directions in Bromo Trimethylsilyl Methyl Mercury Chemistry
Evolution of Organomercury Chemistry and its Intersection with Organosilicon Chemistry
The journey into the world of organometallic chemistry began in the 19th century, with organomercury compounds being among the first to be synthesized and studied. The first organic mercury compounds were described in the 1800s, and tragically, the high toxicity of some of these compounds was recognized as early as 1865 through reports of fatal methylmercury (B97897) poisoning. Despite their toxicity, organomercurials found use as fungicides and antiseptics, with methylmercury becoming commercially important as a crop fungicide around 1914. These early applications, while now largely phased out due to environmental and health concerns, spurred further investigation into the synthesis and reactivity of the carbon-mercury bond.
Parallel to these developments, the field of organosilicon chemistry was also taking its first steps. In 1863, French chemists Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.org This marked the beginning of a field that would eventually give rise to a vast array of compounds with unique properties and applications. The pioneering work of English chemist Frederic Kipping in the early 20th century laid much of the groundwork for modern organosilicon chemistry. He synthesized a wide range of organosilicon compounds and coined the term "silicone" to describe polymeric materials with a siloxane backbone. The commercial production of silicones began in the 1940s, leading to their widespread use in lubricants, sealants, and medical devices.
The intersection of these two distinct branches of organometallic chemistry, though not extensive, has historical roots. A notable early example of the interplay between organomercury and organosilicon chemistry was reported in 1874 when A. Ladenburg utilized diphenylmercury (B1670734) (HgPh₂) to synthesize phenyltrichlorosilane (B1630512) (PhSiCl₃) by reacting it with silicon tetrachloride (SiCl₄). This reaction demonstrated the utility of organomercury compounds as reagents for the formation of carbon-silicon bonds, a concept that would be revisited and refined in the decades to come.
A significant advancement in the synthesis of compounds containing both silicon and mercury came with the preparation of bis(trimethylsilyl)mercury, ((CH₃)₃Si)₂Hg, first synthesized by Wiberg and his colleagues in 1963. wikipedia.org This compound proved to be a versatile reagent in its own right, capable of delivering the trimethylsilyl (B98337) group to various organic and inorganic substrates. wikipedia.org The development of such reagents set the stage for the synthesis of more complex molecules containing both silicon and mercury, including the title compound, Bromo[(trimethylsilyl)methyl]mercury.
| Timeline of Key Developments | Year | Description |
| First organomercury compounds described | 1800s | The initial synthesis and characterization of compounds containing a carbon-mercury bond. |
| Synthesis of Tetraethylsilane | 1863 | Charles Friedel and James Crafts synthesize the first organosilicon compound. wikipedia.org |
| First fatal methylmercury poisoning reported | 1865 | Early recognition of the high toxicity of organomercury compounds. |
| Synthesis of Phenyltrichlorosilane | 1874 | A. Ladenburg uses diphenylmercury to synthesize an organosilicon compound. |
| Kipping's extensive research on organosilicon compounds | Early 1900s | Frederic Kipping's work establishes a foundation for the field and he coins the term "silicone". |
| Commercial use of methylmercury as a fungicide | c. 1914 | An early application of organomercury compounds, highlighting their practical, albeit hazardous, utility. |
| Commercial production of silicones begins | 1940s | The large-scale manufacturing of silicone polymers for various applications. |
| Synthesis of Bis(trimethylsilyl)mercury | 1963 | Wiberg et al. synthesize a key reagent for the preparation of silylmercury compounds. wikipedia.org |
Landmark Discoveries Pertaining to Halomethyl-Metal Compounds and Dihalocarbene Chemistry
The development of this compound is also intrinsically linked to the chemistry of halomethyl-metal compounds and the generation of carbenes, which are highly reactive species with a divalent carbon atom. The concept of a reactive intermediate with the formula CCl₂, known as dichlorocarbene (B158193), was first proposed by Anton Geuther in 1862. However, it wasn't until the mid-20th century that the generation and synthetic utility of dihalocarbenes were fully realized. In 1950, Jack Hine reinvestigated the generation of dichlorocarbene, and in 1954, William von Eggers Doering reported its preparation from chloroform (B151607) and its use in synthesis.
A significant breakthrough in the controlled generation of dihalocarbenes came from the work of Dietmar Seyferth and his research group. They developed a class of organomercury compounds, specifically phenyl(trihalomethyl)mercury (PhHgCX₃), as excellent precursors for dihalocarbenes. These compounds, upon thermolysis, cleanly extrude the dihalocarbene, which can then react with various substrates. A key advantage of Seyferth's reagents was that they provided a neutral source of dihalocarbenes, avoiding the strongly basic conditions required by earlier methods that were incompatible with base-sensitive substrates.
This line of research naturally extended to alpha-halomethylmercury compounds, which serve as precursors to monohalocarbenes. The synthesis and reactivity of compounds like this compound are conceptually related to these developments. The presence of the trimethylsilyl group adjacent to the mercury-bound carbon atom influences the stability and reactivity of the molecule, making it a valuable tool for specific synthetic transformations.
Current Research Challenges and Opportunities in Organomercury and Organosilicon Chemistry
The field of organomercury chemistry today faces significant challenges, primarily stemming from the inherent toxicity of mercury and its compounds. wikipedia.orgyoutube.com This toxicity imposes strict limitations on the practical applications of organomercurials and necessitates careful handling and disposal procedures. A major research challenge is the development of greener synthetic methods that minimize the use and release of mercury. Furthermore, there is a continuing need for sensitive and selective methods for the detection and remediation of organomercury compounds in the environment.
Despite these challenges, organomercury compounds remain valuable reagents in synthetic chemistry due to their unique reactivity. wikipedia.org The well-defined and often predictable cleavage of the carbon-mercury bond allows for specific transformations that are difficult to achieve with other reagents. wikipedia.org Opportunities in this field lie in the development of highly specialized applications where the unique properties of organomercurials are indispensable, such as in the synthesis of complex pharmaceutical intermediates or in materials science.
In contrast, the field of organosilicon chemistry is experiencing a period of rapid growth and expanding opportunities. The low toxicity and environmental benignity of many organosilicon compounds make them attractive alternatives to more hazardous reagents. Current research is focused on several key areas:
Medicinal Chemistry: The incorporation of silicon into drug molecules can improve their metabolic stability, bioavailability, and potency. nih.gov There is a significant opportunity to design and synthesize novel silicon-containing therapeutic agents. nih.gov
Catalysis: Silicon-based materials are finding increasing use as catalyst supports and as components of homogeneous and heterogeneous catalysts. researchgate.net The development of novel silicon-based catalytic systems for a wide range of organic transformations is an active area of research. researchgate.net
Materials Science: Organosilicon polymers and materials possess unique thermal, mechanical, and optical properties. There are vast opportunities for the development of new silicon-containing materials for applications in electronics, photonics, and energy.
Potential for New Synthetic Methodologies and Catalytic Systems Leveraging Mercury-Silicon Synergies
The combination of mercury and silicon within a single molecule, as in this compound, offers intriguing possibilities for the development of new synthetic methodologies. The presence of both the electropositive silicon and the heavy mercury atom on the same carbon center can lead to unique reactivity patterns. For instance, silylmercury compounds can serve as precursors for the generation of silyllithium reagents, which are powerful nucleophiles in organic synthesis. researchgate.net
There is potential for designing novel catalytic cycles that exploit the synergistic effects of mercury and silicon. For example, a catalytic system could be envisioned where a silicon-containing fragment facilitates the delivery or activation of a mercury-based catalyst, or vice versa. The development of such systems could lead to more efficient and selective transformations. The use of bis(silylmethyl)mercury compounds in organic synthesis has been explored, and further research in this area could uncover new applications for these unique reagents. researchgate.net
The immobilization of mercury-based catalysts on silica (B1680970) supports is another area with potential for development. academie-sciences.fr This approach could help to mitigate the environmental concerns associated with mercury by allowing for easier catalyst recovery and reuse. academie-sciences.fr
Emerging Theoretical and Spectroscopic Techniques for Enhanced Characterization and Understanding
Advances in theoretical and spectroscopic techniques are providing unprecedented insights into the structure, bonding, and reactivity of organometallic compounds, including those containing mercury and silicon.
Theoretical and Computational Chemistry: Modern computational methods, such as Density Functional Theory (DFT), allow for the detailed modeling of the electronic structure and reaction mechanisms of complex molecules. nih.gov These theoretical studies can help to rationalize experimental observations and predict the reactivity of new compounds. nih.gov For organosilicon compounds, theoretical calculations have been instrumental in understanding the nature of bonding in unusual species and in predicting the stability of novel molecular architectures. nih.gov In the context of organomercury compounds, computational studies can provide insights into the nature of the mercury-carbon bond and the factors that influence its cleavage.
Spectroscopic Techniques: A variety of advanced spectroscopic techniques are being employed for the characterization of organometallic compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are routine techniques for the structural elucidation of organosilicon compounds. libretexts.orgresearchgate.net For organomercury compounds, ¹⁹⁹Hg NMR spectroscopy provides direct information about the electronic environment of the mercury nucleus. libretexts.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, revealing precise bond lengths and angles. libretexts.orgbruker.com This technique is invaluable for understanding the solid-state structure of complex organometallic molecules. libretexts.orgbruker.com
Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), are powerful tools for the characterization of organometallic complexes, providing information about their molecular weight and fragmentation patterns.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify functional groups and to probe the nature of metal-ligand bonds. bruker.com
These emerging techniques, coupled with ongoing synthetic efforts, will undoubtedly lead to a deeper understanding of the chemistry of this compound and related compounds, paving the way for new discoveries and applications in the future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
